Acetylalkannin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylalkannin can be synthesized through the acylation of alkannin using acetyl-CoA as an acyl donor . The reaction is catalyzed by specific BAHD acyltransferases, such as alkannin O-acyltransferase (LeAAT1), which are enantioselective and specific to alkannin .
Industrial Production Methods
The industrial production of this compound involves the extraction of alkannin from the roots of Arnebia euchroma, followed by its acylation using acetyl-CoA . This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylalkannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, enhancing their biological activities .
Scientific Research Applications
Acetylalkannin has a wide range of scientific research applications, including:
Mechanism of Action
Acetylalkannin exerts its effects through various mechanisms, including:
Comparison with Similar Compounds
Similar Compounds
Shikonin: An enantiomer of alkannin, also exhibiting antimicrobial and cytotoxic properties.
Acetylshikonin: A derivative of shikonin with similar biological activities.
Beta,beta-dimethylacrylalkannin: Another derivative with enhanced biological activities.
Uniqueness
Acetylalkannin is unique due to its specific acylation pattern, which imparts distinct biological activities compared to its similar compounds . Its enantioselective synthesis and specific enzyme interactions further highlight its uniqueness .
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Synonyms |
(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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